2-(Cyclopropylmethoxy)-3-iodopyridine

Description

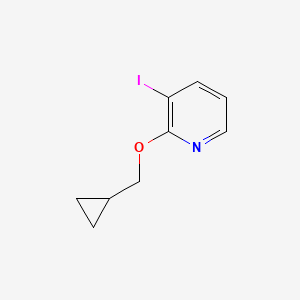

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSBVXOYWKUWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590331 | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-62-4 | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine (CAS No. 766557-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(cyclopropylmethoxy)-3-iodopyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical properties, synthesis, and extensive applications in the development of novel therapeutics, particularly as a versatile intermediate in the synthesis of kinase inhibitors. This guide offers field-proven insights into its reactivity, supported by detailed experimental protocols for its synthesis and subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is structured to provide both a comprehensive overview for strategic planning in drug discovery and detailed procedural information for practical laboratory application.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Among the myriad of substituted pyridines, this compound has emerged as a particularly valuable intermediate. This molecule combines three key structural features:

-

A pyridine core , providing the foundational pharmacophoric element.

-

A 2-(cyclopropylmethoxy) group , which can enhance metabolic stability and introduce a degree of conformational constraint. The cyclopropyl group is a non-classical bioisostere for various functional groups and can positively impact ligand-receptor interactions.

-

A 3-iodo substituent , which serves as a versatile synthetic handle for the introduction of molecular complexity through a variety of cross-coupling reactions. The carbon-iodine bond is highly reactive, making it an excellent leaving group in palladium-catalyzed transformations.

This guide will elucidate the synthesis and synthetic utility of this important building block, providing researchers with the necessary information to effectively incorporate it into their drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 766557-62-4 | [2] |

| Molecular Formula | C₉H₁₀INO | [2] |

| Molecular Weight | 275.09 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | |

| Sensitivity | Light sensitive | [2] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available pyridine derivative. A common strategy involves the introduction of the alkoxy group followed by iodination.

Synthetic Pathway Overview

A plausible and efficient synthetic route commences with 2-chloro-3-hydroxypyridine. This pathway involves an O-alkylation followed by an electrophilic iodination.

References

- 1. AI Drug Discovery... Who Owns the Patents? | Verseon [verseon.com]

- 2. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]

2-(Cyclopropylmethoxy)-3-iodopyridine molecular weight and formula

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure is distinguished by three key features: a pyridine core, a common motif in biologically active molecules; an iodine atom at the 3-position, which provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation; and a cyclopropylmethoxy group at the 2-position, a moiety known to impart favorable pharmacokinetic properties in drug candidates.

This guide provides a comprehensive overview of the molecular formula, weight, and other critical technical data for this compound, grounded in authoritative sources. We will delve into its physicochemical properties, a proposed synthetic pathway with detailed experimental logic, and its potential applications in the field of drug discovery and development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are essential for stoichiometric calculations in synthesis, as well as for characterization by mass spectrometry.

Molecular Formula and Weight

The molecular formula for this compound is C₉H₁₀INO .[1][2] This formula indicates the presence of nine carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom.

Based on this composition, the calculated molecular weight (formula weight) is 275.09 g/mol .[1][2][3]

Structural Representation and Identifiers

Visualizing the molecule is key to understanding its reactivity. The structure features a pyridine ring iodinated adjacent to the ether linkage.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 766557-62-4 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | IC1=CC=CN=C1OCC1CC1 | [1][2] |

| InChI Key | ILSBVXOYWKUWLJ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD06659010 |[1][2] |

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is a prerequisite for handling and utilizing any chemical reagent in a research setting.

Table 2: Physicochemical and Safety Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 275.09 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₀INO | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Purity | Typically ≥97% | [1][3] |

| Sensitivity | Light sensitive | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1][3] |

Trustworthiness Note: The absence of publicly available data for melting and boiling points from major chemical suppliers and databases indicates that these properties may not have been formally reported or are inconsistent. Researchers should characterize the compound upon synthesis or acquisition to determine these values. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Proposed Pathway

The proposed synthesis begins with a commercially available starting material, 2-chloropyridine, and proceeds via a directed ortho-metalation/iodination followed by a nucleophilic substitution (Williamson ether synthesis).

Workflow Diagram

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology

Step 1: Directed ortho-Metalation and Iodination of 2-Chloropyridine

-

Rationale: The chlorine atom at the 2-position of the pyridine ring is an effective ortho-directing group for metalation.[4] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a combination of n-butyllithium and a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP) allows for the selective deprotonation at the 3-position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source to install the iodine atom. This method provides high regioselectivity.

-

Protocol:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add a solution of LDA or n-BuLi/TMP (1.05 eq) while maintaining the temperature at -78 °C.

-

Stir the mixture for 2 hours at this temperature to ensure complete metalation.

-

Add a solution of iodine (I₂) (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before slowly warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-iodopyridine.[5] Purify by column chromatography.

-

Step 2: Hydrolysis to 2-Hydroxy-3-iodopyridine

-

Rationale: The chloro group on the electron-deficient pyridine ring can be displaced by a hydroxide ion via a nucleophilic aromatic substitution reaction, typically requiring heat. This step is necessary to generate the hydroxyl group required for the subsequent etherification.

-

Protocol:

-

Reflux the crude 2-chloro-3-iodopyridine from the previous step in an aqueous solution of sodium hydroxide (NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-3-iodopyridine.

-

Step 3: Williamson Ether Synthesis

-

Rationale: This classic method is used to form the ether linkage. The hydroxyl group of 2-hydroxy-3-iodopyridine is deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from (bromomethyl)cyclopropane in an Sₙ2 reaction to form the final product.

-

Protocol:

-

Suspend 2-hydroxy-3-iodopyridine (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, pour into water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield pure this compound.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups.

The Role of the Iodopyridine Scaffold

The carbon-iodine bond at the 3-position is the primary site of reactivity. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound a versatile precursor for creating more complex molecules.[6] This allows for the strategic introduction of various substituents at this position.

Caption: Key Cross-Coupling Reactions at the C-I Bond.

-

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by reacting the iodopyridine with boronic acids or esters, allowing for the introduction of aryl or vinyl groups.[6]

-

Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, a common strategy in the synthesis of kinase inhibitors.[6]

-

Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amine-based substituents.

The Influence of the Cyclopropylmethoxy Group

The cyclopropyl moiety is a "magic fragment" in medicinal chemistry. Its incorporation into a molecule can significantly enhance drug-like properties.[7]

-

Improved Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a more metabolically labile group with a cyclopropylmethoxy moiety can increase the half-life of a drug.

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking the molecule into a bioactive conformation that binds more tightly to its biological target.[7]

-

Modulation of Physicochemical Properties: The group can fine-tune lipophilicity and pKa, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Expertise & Experience Insight: By combining the versatile reactivity of the iodopyridine scaffold with the beneficial pharmacokinetic properties of the cyclopropylmethoxy group, this compound emerges as a highly strategic building block. It is particularly well-suited for the synthesis of libraries of compounds aimed at targets like protein kinases, where a central heterocyclic core is often elaborated with different substituents to optimize potency and selectivity.

Conclusion

This compound, with a molecular formula of C₉H₁₀INO and a molecular weight of 275.09 g/mol , is a key synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental data on its physical properties are sparse, its synthesis is achievable through logical, well-established chemical reactions. Its true value lies in the combination of a reactive iodine handle, ideal for sophisticated cross-coupling chemistry, and a cyclopropylmethoxy group known to confer advantageous ADME properties. This makes it an attractive starting point for any drug discovery program focused on developing novel, potent, and metabolically stable therapeutic agents.

References

- US11111458B2 - Cyclopropylmethoxy derivatives - Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. [Link]

-

Use of Blue Agar CAS Assay for Siderophore Detection - PMC - NIH . National Institutes of Health. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda . Chempanda. [Link]

-

1H NMR Characterization of Two New Pyridoxine Derivatives . SpringerLink. [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral . SciELO. [Link]

-

Can anyone help me prepare liquid CAS media for the detection of siderophores? . ResearchGate. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

- US5043345A - Piperidine compounds and their preparation and use - Google Patents.

- EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents.

-

2-(Cyclopropylmethoxy)-5-fluoropyridine | C9H10FNO | CID 54758827 - PubChem . PubChem. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info . International Journal of Simulation: Systems, Science and Technology. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI . MDPI. [Link]

-

Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6 - PMC . National Institutes of Health. [Link]

-

Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Royal Society of Chemistry. [Link]

-

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Chemsrc . ChemSrc. [Link]

-

ChemInform Abstract: An Oxidopyrylium Cyclization/Ring-Opening Route to Polysubstituted α-Hydroxytropolones. | Request PDF - ResearchGate . ResearchGate. [Link]

Sources

- 1. 2-Cyclopropylmethoxy-3-iodopyridine, 97% | Fisher Scientific [fishersci.ca]

- 2. 766557-62-4|this compound|BLD Pharm [bldpharm.com]

- 3. H50084.06 [thermofisher.com]

- 4. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Chloro-3-iodopyridine | 78607-36-0 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-3-iodopyridine, a versatile heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data summary to offer insights into its synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that incorporates three key functional motifs: a pyridine core, an iodo-substituent at the 3-position, and a cyclopropylmethoxy group at the 2-position. This unique combination makes it a valuable intermediate, primarily for introducing the 2-(cyclopropylmethoxy)pyridin-3-yl moiety into more complex molecules.

The physical and chemical identifiers for this compound are well-defined. However, specific experimental data for properties such as melting and boiling points are not widely reported in the literature. The data presented below is a consolidation of information from commercial suppliers and established chemical databases.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 766557-62-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀INO | [1] |

| Molecular Weight | 275.09 g/mol | [1][2] |

| Appearance | Not specified (often a solid or oil) | N/A |

| Purity (Typical) | ≥97% | [1][2] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Sensitivity | Light sensitive | [1] |

| SMILES | IC1=CC=CN=C1OCC2CC2 | [1][3] |

| InChI Key | ILSBVXOYWKUWLJ-UHFFFAOYSA-N | [1] |

Insight: The absence of reported melting and boiling points is common for specialized chemical intermediates that are typically used directly in subsequent reactions rather than being physically characterized in detail. For context, related compounds like 2-iodopyridine are liquids at room temperature, while the introduction of other substituents can raise the melting point significantly.

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through a logical two-step sequence starting from a readily available precursor. The most field-proven approach involves the initial iodination of a suitable pyridine substrate followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopropylmethoxy side chain.

Proposed Synthetic Pathway

A robust and logical pathway begins with 2-chloro-3-hydroxypyridine. This pathway involves:

-

Iodination: Electrophilic iodination at the position ortho to the hydroxyl group.

-

Williamson Ether Synthesis: O-alkylation of the resulting iodinated phenol with (bromomethyl)cyclopropane.

An alternative, and often more practical, route starts from 2,3-dichloropyridine:

-

Selective Nucleophilic Aromatic Substitution (SNAr): Reaction with sodium cyclopropylmethoxide. The C2 position is generally more activated towards nucleophilic attack than the C3 position.

-

Halogen Exchange (Finkelstein Reaction): Conversion of the remaining chloro-group to the iodo-group.

Here, we detail a representative protocol based on a Williamson ether synthesis approach, which offers high regioselectivity.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Step 1: Iodination of 2-Chloro-3-hydroxypyridine

-

Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

-

Execution: Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-hydroxy-4-iodopyridine.

Step 2: O-Alkylation with (Bromomethyl)cyclopropane

-

Reagent Preparation: In a separate flask, prepare sodium cyclopropylmethoxide by adding cyclopropylmethanol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir for 30 minutes.

-

Execution: Add a solution of the crude 2-chloro-3-hydroxy-4-iodopyridine from the previous step in anhydrous THF to the freshly prepared sodium cyclopropylmethoxide solution. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization Profile (Expected)

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Three signals are expected in the aromatic region. The proton at C5 (para to the iodo group) would likely appear as a doublet of doublets around δ 7.8-8.0 ppm. The proton at C4 (meta to iodo, ortho to methoxy) would be a doublet of doublets around δ 7.0-7.2 ppm. The proton at C6 (ortho to nitrogen) would be the most downfield, appearing as a doublet of doublets around δ 8.1-8.3 ppm.

-

Cyclopropylmethoxy Protons:

-

-OCH₂-: A doublet around δ 4.2-4.4 ppm, coupled to the cyclopropyl methine proton.

-

-CH- (methine): A multiplet around δ 1.2-1.4 ppm.

-

-CH₂- (cyclopropyl ring): Two distinct multiplets in the upfield region, likely between δ 0.3-0.7 ppm.

-

¹³C NMR (101 MHz, CDCl₃):

-

Pyridine Carbons: Five signals are expected. The carbon bearing the iodo group (C3) will be significantly shielded and appear at a low chemical shift for an aromatic carbon, likely around δ 90-95 ppm. The ether-linked carbon (C2) would be highly deshielded (δ ~160-165 ppm). The remaining carbons (C4, C5, C6) would appear in the typical aromatic region of δ 120-150 ppm.

-

Cyclopropylmethoxy Carbons:

-

-OCH₂-: Approximately δ 75-80 ppm.

-

-CH- (methine): Approximately δ 10-15 ppm.

-

-CH₂- (ring): Approximately δ 3-8 ppm.

-

Mass Spectrometry (ESI-MS):

-

The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 276.0.

Infrared (IR) Spectroscopy:

-

C-O-C stretch: Strong bands in the 1250-1050 cm⁻¹ region.

-

Aromatic C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹.

-

C-I stretch: A weak band in the low-frequency region, typically below 600 cm⁻¹.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making it the most reactive site for oxidative addition to a Pd(0) catalyst.[4][5][6] This predictable reactivity allows for the selective construction of complex molecular architectures.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds. This compound is an excellent substrate for coupling with various aryl or heteroaryl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent and Execution: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water. Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via flash chromatography to yield the 2,3-disubstituted pyridine derivative.

Catalytic Cycle and Reactivity Diagram

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound requires careful handling due to its irritant properties.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be light-sensitive, so it should be stored in an amber vial or in a dark location to prevent degradation.[1]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the predictable and high reactivity of its carbon-iodine bond. While detailed physical characterization data is sparse, its identity can be confidently confirmed through standard spectroscopic methods. Its primary application as a substrate in palladium-catalyzed cross-coupling reactions makes it a crucial tool for medicinal chemists and researchers aiming to synthesize complex, functionalized pyridine-containing molecules for drug discovery and materials science. Adherence to established synthetic protocols and rigorous safety precautions will ensure its effective and safe use in the laboratory.

References

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (2025, December 26). 2-Cyclopropylmethoxy-3-iodo-pyridine Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]

-

Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Iodopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Retrieved from [Link]

-

National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

ResearchGate. (2025, August 6). Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines | Request PDF. Retrieved from [Link]

Sources

- 1. 2-Cyclopropylmethoxy-3-iodopyridine, 97% | Fisher Scientific [fishersci.ca]

- 2. 2-Cyclopropylmethoxy-3-iodopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 766557-62-4|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Cyclopropylmethoxy)-3-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-(Cyclopropylmethoxy)-3-iodopyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data for this specific molecule, this document synthesizes information from structurally related analogues and fundamental chemical principles to offer a robust predictive assessment. It details potential degradation pathways, outlines protocols for empirical solubility and stability testing, and recommends best practices for handling and analysis. The insights herein are intended to guide formulation development, analytical method design, and stability-indicating studies.

Introduction and Physicochemical Postulates

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a pyridine core, an iodo substituent, and a cyclopropylmethoxy group, presents a unique combination of chemical properties that dictate its behavior in solution and under stress conditions. Understanding these properties is critical for its effective use in research and development.[2]

Molecular Structure:

-

Chemical Name: this compound[3]

-

Molecular Formula: C₉H₁₀INO[3]

-

Molecular Weight: 275.09 g/mol [3]

-

Key Features:

-

Pyridine Ring: A basic, aromatic heterocycle that can be protonated in acidic conditions.

-

3-Iodo Substituent: An electron-withdrawing halogen that can influence the pKa of the pyridine nitrogen and serves as a potential site for photodegradation.

-

2-Cyclopropylmethoxy Group: An ether linkage that contributes to the molecule's lipophilicity and may be susceptible to hydrolysis.

-

Based on these features, we can postulate a physicochemical profile that will govern the compound's solubility and stability. The pyridine nitrogen is expected to have a pKa in the acidic range, rendering the molecule more soluble in acidic aqueous solutions due to the formation of a cationic pyridinium salt. The overall structure suggests a moderate to high lipophilicity, predicting good solubility in a range of organic solvents.

Predicted Solubility Profile

The solubility of an organic molecule is a fundamental property that influences its utility in synthesis, formulation, and biological systems.[4][5] The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] Given the combination of a polar pyridine ring and non-polar alkyl/iodo groups, this compound is expected to exhibit a versatile solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2 (0.01 M HCl), pH 7.4 (PBS) | Low to Moderate | At low pH, protonation of the pyridine nitrogen should enhance solubility. At neutral pH, solubility is expected to be lower and dictated by the molecule's intrinsic polarity. |

| Polar Protic | Methanol, Ethanol | High | The molecule can act as a hydrogen bond acceptor (via the nitrogen and oxygen atoms) with these solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected to facilitate dissolution. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[6] |

| Non-Polar | Toluene, Hexanes | Low to Moderate | The non-polar cyclopropyl and iodo moieties may allow for some solubility, but the polar pyridine core will limit miscibility with highly non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a broad range of organic compounds with mixed polarity. |

Experimental Protocol for Solubility Assessment

To empirically determine the solubility, a standardized kinetic solubility assay using the shake-flask method is recommended. This provides a reliable measure of a compound's solubility under specific conditions.

Gravimetric Method Protocol

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[7]

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Methanol, Acetonitrile, DCM)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm filter to remove all particulate matter.

-

Quantification:

-

Gravimetric: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute to determine the dissolved mass.

-

Instrumental: Dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.[7]

-

-

Calculation: Express the solubility in mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Profile and Predicted Degradation Pathways

The stability of a compound is paramount for ensuring its integrity during storage and application. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10] For this compound, several degradation pathways can be anticipated based on its functional groups.

-

Photodegradation: The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV light, potentially leading to the formation of de-iodinated species or other radical-mediated products. The supplier notes this compound is light-sensitive.[3]

-

Hydrolysis: The ether linkage at the 2-position could be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the cyclopropylmethoxy group to yield 3-iodo-2-pyridone.

-

Oxidative Degradation: The pyridine ring and the ether group are potential sites for oxidation.[11] Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidized derivatives.[11]

-

Thermal Degradation: While generally stable, prolonged exposure to high temperatures may induce decomposition.

Caption: Predicted degradation pathways for the molecule.

Experimental Protocol for Forced Degradation Study

A forced degradation study is performed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[12] This helps to elucidate degradation pathways and validate the specificity of analytical methods.[9][13]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: [14]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24-48 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Stress: Expose the solid compound and a solution to 80 °C for 7 days.

-

Photostability: Expose the solid and a solution to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel.

-

-

Sample Analysis: At specified time points, withdraw aliquots. Neutralize the acid and base samples before injection. Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the masses of degradation products.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 10-20% degradation of the parent compound for optimal results.[13]

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of substituted pyridines due to its versatility and sensitivity.[2][15]

-

Technique: Reversed-Phase HPLC (RP-HPLC) with UV detection.

-

Column: A C18 or C8 column is a good starting point. For polar pyridine compounds, columns designed to minimize peak tailing are advantageous.[2]

-

Mobile Phase: A gradient of acetonitrile or methanol with water containing a modifier like 0.1% formic acid or ammonium formate is recommended. The acidic modifier helps to ensure sharp peak shapes for the basic pyridine compound.[16]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260-280 nm). For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.

Summary and Recommendations

This compound is predicted to be a moderately lipophilic compound with good solubility in common organic solvents and acidic aqueous solutions. Its primary stability liabilities are likely to be sensitivity to light and potential for hydrolysis under harsh pH conditions.

Handling and Storage Recommendations:

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere to minimize photo- and oxidative degradation.

-

Solution Preparation: For aqueous applications, consider using buffers with a pH below the compound's pKa to enhance solubility and stability.

-

Analytical Work: Use amber vials and low-light conditions when working with solutions to prevent photodegradation.

This guide provides a predictive framework and practical methodologies for investigating the solubility and stability of this compound. The experimental protocols outlined herein will enable researchers to generate robust data to support their development objectives.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Predicting Solubility. Rowan Scientific. Available at: [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Multidisciplinary Digital Publishing Institute. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PubMed. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Solution. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Engineering and Management Research. Available at: [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

-

Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. PubMed. Available at: [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. Available at: [Link]

-

Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. ResearchGate. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. ResearchGate. Available at: [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

-

Pyridine - Solubility of Things. Solubility of Things. Available at: [Link]

-

QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PubMed Central. Available at: [Link]

-

HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

-

3-Iodopyridine. PubChem. Available at: [Link]

-

Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. Available at: [Link]

-

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Chemsrc. Available at: [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Cyclopropylmethoxy-3-iodopyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. apicule.com [apicule.com]

- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. benchchem.com [benchchem.com]

- 15. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide on the Synthesis of 2-(Cyclopropylmethoxy)-3-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(cyclopropylmethoxy)-3-iodopyridine, a key building block in contemporary drug discovery. The document outlines a robust and efficient two-step synthetic pathway, commencing with the formation of a pyridine-ether linkage via the Williamson ether synthesis, followed by regioselective iodination of the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data interpretation to facilitate the successful synthesis and characterization of the target compound.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and approved pharmaceuticals. Its presence is crucial for establishing key interactions with biological targets, and its substitution pattern allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Halogenated pyridines, in particular, serve as versatile intermediates in medicinal chemistry, with the halogen atoms acting as handles for further functionalization through various cross-coupling reactions.[1]

The incorporation of a cyclopropylmethoxy group can confer several advantageous properties to a drug candidate. The cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism and can also improve potency by inducing a favorable conformation for receptor binding.[2] The title compound, this compound, combines these features, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

This guide details a reliable synthetic route to this important building block, providing both the practical steps for its preparation and the underlying chemical principles that govern the transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-I bond, indicating a late-stage iodination of a 2-(cyclopropylmethoxy)pyridine intermediate. The second disconnection is at the ether linkage, pointing towards a Williamson ether synthesis between a 2-hydroxypyridine derivative and a cyclopropylmethyl halide.

Diagram 1: Retrosynthetic analysis of this compound.

Two primary synthetic pathways emerge from this analysis:

-

Pathway A: Williamson ether synthesis of 2-hydroxypyridine with a cyclopropylmethyl halide, followed by iodination of the resulting 2-(cyclopropylmethoxy)pyridine.

-

Pathway B: Iodination of 2-hydroxypyridine to form 2-hydroxy-3-iodopyridine, followed by Williamson ether synthesis with a cyclopropylmethyl halide.

This guide will focus on a judicious combination of these strategies, proposing an efficient route that begins with the ether formation followed by a regioselective iodination, which is often a more controlled and higher-yielding approach.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

The first step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of 2-hydroxypyridine acts as a nucleophile, displacing a halide from cyclopropylmethyl bromide.[3][4]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxypyridine | 95.10 | 10.0 g | 0.105 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.62 g | 0.116 |

| Cyclopropylmethyl bromide | 134.99 | 15.6 g | 0.116 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Experimental Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hydroxypyridine (10.0 g, 0.105 mol).

-

Add anhydrous dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 4.62 g, 0.116 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (15.6 g, 0.116 mol) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether (150 mL) and water (150 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(cyclopropylmethoxy)pyridine as a colorless oil.

Step 2: Synthesis of this compound

The second step is the regioselective iodination of the electron-rich pyridine ring. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[5][6]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Cyclopropylmethoxy)pyridine | 149.19 | 10.0 g | 0.067 |

| N-Iodosuccinimide (NIS) | 224.99 | 16.5 g | 0.074 |

| Acetonitrile | - | 150 mL | - |

| Dichloromethane | - | As needed | - |

| Saturated aqueous sodium thiosulfate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Experimental Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(cyclopropylmethoxy)pyridine (10.0 g, 0.067 mol) in acetonitrile (150 mL).

-

Add N-Iodosuccinimide (NIS) (16.5 g, 0.074 mol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 75 mL) to remove any unreacted iodine.

-

Wash the organic layer with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.[7][8]

Mechanistic Insights

A sound understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[3] The strong base (NaH) deprotonates the hydroxyl group of 2-hydroxypyridine to form a pyridoxide anion. This potent nucleophile then attacks the electrophilic carbon of cyclopropylmethyl bromide, leading to the formation of the ether bond and displacement of the bromide ion.

Diagram 2: Mechanism of the Williamson ether synthesis.

Electrophilic Aromatic Iodination

The iodination of the 2-alkoxypyridine ring is an electrophilic aromatic substitution. The alkoxy group at the 2-position is an activating, ortho-, para-director. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I+). The reaction preferentially occurs at the electron-rich 3-position of the pyridine ring.[9]

Diagram 3: Mechanism of electrophilic iodination with NIS.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets), the methylene protons of the methoxy group (doublet), and the aromatic protons of the pyridine ring. The pyridine protons will show characteristic coupling patterns. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the methylene carbon, and the aromatic carbons of the pyridine ring. The carbon bearing the iodine will be shifted upfield. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₉H₁₀INO (275.09 g/mol ).[10] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds. |

Conclusion

This technical guide has presented a detailed and reliable two-step synthesis of this compound. The described protocols, based on the Williamson ether synthesis and electrophilic iodination, are robust and scalable. By providing a thorough understanding of the experimental procedures and the underlying reaction mechanisms, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable building block for their research endeavors.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link][6]

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link][5]

-

National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. PubMed Central. Retrieved from [Link][9]

Sources

- 1. Iodination - Wordpress [reagents.acsgcipr.org]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Cyclopropylmethoxy-3-iodopyridine, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Spectral Characteristics of 2-(Cyclopropylmethoxy)-3-iodopyridine

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-(Cyclopropylmethoxy)-3-iodopyridine, a key heterocyclic building block in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted spectral data. By dissecting the contributions of the 2,3-disubstituted pyridine core and the cyclopropylmethoxy side chain, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this compound. Methodologies for spectral acquisition are also detailed to ensure the principles discussed can be readily applied in a laboratory setting.

Introduction

This compound (CAS No. 766557-62-4, Molecular Formula: C₉H₁₀INO, Molecular Weight: 275.09 g/mol ) belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry. The unique combination of a halogenated pyridine ring and a cyclopropylmethoxy group imparts specific steric and electronic properties that are of interest in the design of novel therapeutic agents. The iodine atom at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 2-cyclopropylmethoxy group can influence the molecule's metabolic stability and binding interactions.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstone of this analytical process. This guide provides a detailed prediction and interpretation of the spectral data for this compound, based on the analysis of structurally related compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on data from analogous compounds such as 3-iodopyridine, 2-methoxypyridine, and cyclopropylmethanol.[1][2][3] The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display distinct signals for the protons on the pyridine ring and the cyclopropylmethoxy side chain. The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methoxy group will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.05 - 8.15 | dd | J = 4.5 - 5.0, 1.5 - 2.0 | 1H |

| H-4 (Pyridine) | 7.80 - 7.90 | dd | J = 7.5 - 8.0, 1.5 - 2.0 | 1H |

| H-5 (Pyridine) | 6.75 - 6.85 | dd | J = 7.5 - 8.0, 4.5 - 5.0 | 1H |

| -OCH₂- | 4.20 - 4.30 | d | J = 7.0 - 7.5 | 2H |

| -CH- (Cyclopropyl) | 1.25 - 1.40 | m | - | 1H |

| -CH₂- (Cyclopropyl, cis) | 0.60 - 0.70 | m | - | 2H |

| -CH₂- (Cyclopropyl, trans) | 0.35 - 0.45 | m | - | 2H |

Causality Behind Predicted Shifts:

-

Pyridine Protons (H-4, H-5, H-6): The chemical shifts are influenced by both the electron-donating alkoxy group at C-2 and the electron-withdrawing iodine at C-3. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be deshielded by the adjacent iodine. The H-5 proton is predicted to be the most upfield of the aromatic protons.

-

-OCH₂- Protons: The methylene protons of the cyclopropylmethoxy group are adjacent to an oxygen atom, shifting them downfield. They are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl ring.

-

Cyclopropyl Protons (-CH- and -CH₂-): The protons on the cyclopropane ring are known to exhibit significant shielding due to the ring's magnetic anisotropy, causing them to appear at unusually high field (upfield).[4][5] The methine proton will be a multiplet, and the diastereotopic methylene protons will appear as two separate multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 162 - 165 |

| C-6 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 144 - 146 |

| C-5 (Pyridine) | 115 - 118 |

| C-3 (Pyridine) | 90 - 95 |

| -OCH₂- | 75 - 78 |

| -CH- (Cyclopropyl) | 11 - 14 |

| -CH₂- (Cyclopropyl) | 3 - 5 |

Rationale for Predicted Shifts:

-

Pyridine Carbons: C-2, being attached to the electronegative oxygen, will be significantly downfield. The carbon bearing the iodine, C-3, will be shifted upfield due to the heavy atom effect. C-4 and C-6 will be downfield, influenced by the nitrogen and iodine, while C-5 is expected to be the most upfield of the aromatic carbons.

-

Cyclopropylmethoxy Carbons: The methylene carbon (-OCH₂-) will be in the typical range for an ether linkage. The cyclopropyl carbons (-CH- and -CH₂-) will be highly shielded and appear far upfield, a characteristic feature of this ring system.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) & Cyclopropyl |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₂- and -CH-) |

| 1600 - 1570 | C=N and C=C stretch | Pyridine ring |

| 1470 - 1430 | C=C stretch | Pyridine ring |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050 - 1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| ~1020 | C-C stretch | Cyclopropyl ring breathing |

| 800 - 750 | C-H bend (out-of-plane) | 2,3-disubstituted pyridine |

| ~600 | C-I stretch | Iodo-aromatic |

The IR spectrum will be characterized by the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, the aliphatic C-H stretches of the cyclopropylmethoxy group, and the strong C-O-C stretching bands of the ether linkage.[6] The C-I stretch is expected to appear in the far-infrared region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound, electrospray ionization (ESI) is a suitable technique.

-

Molecular Ion Peak ([M+H]⁺): The most prominent peak is expected to be the protonated molecular ion at m/z 276.0.

-

Isotope Pattern: The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I).

-

Major Fragmentation Pathways:

-

Loss of the cyclopropylmethyl group (-C₄H₇) to give a fragment at m/z 221.

-

Loss of the entire cyclopropylmethoxy group (-OC₄H₇) to yield a fragment corresponding to 3-iodopyridin-2-ol at m/z 222.

-

Cleavage of the ether bond to lose cyclopropylmethanol, resulting in a fragment at m/z 204.

-

Loss of an iodine radical, leading to a fragment at m/z 149.

-

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure complete dissolution.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, depending on sample concentration).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and set the reference (e.g., residual solvent peak or TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. A short C18 column can be used to separate the compound from any impurities.

-

Ionization: The eluent from the LC is directed into the electrospray ionization (ESI) source, operating in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 276) for collision-induced dissociation (CID).

Visualization of Structure and Workflow

Molecular Structure with Atom Numbering

Caption: Numbering scheme for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a comprehensive starting point for that endeavor.

References

-

PubChem. Cyclopropanemethanol. National Center for Biotechnology Information. [Link]

-

NIST. Pyridine, 2-methoxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopropyl carbinol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

- Wiberg, K. B., & Barth, D. E. (1967). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 32(10), 3147–3151.

- Duncia, J. V., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 433–441.

-

PharmaCompass. 2-cyclopropyl-methanol. [Link]

- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science (IJRES), 10(9), 525-531.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

-

NIST. 3-iodopyridine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

-

PubChem. 3-Iodopyridine. National Center for Biotechnology Information. [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.

-

NIST. Pyridine, 2-methoxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. 2-Methylpyridine. [Link]

Sources

- 1. Pyridine, 2-methoxy- [webbook.nist.gov]

- 2. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropyl carbinol [webbook.nist.gov]

A Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopropylmethoxy)-3-iodopyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a synthetically versatile iodine atom and a cyclopropylmethoxy group, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic routes, details its applications in modern drug discovery, and offers practical guidance for its use in key chemical transformations.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature and is noted to be light-sensitive. It is crucial to store this compound appropriately to maintain its integrity.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 766557-62-4 |

| Molecular Formula | C₉H₁₀INO |

| Molecular Weight | 275.09 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| SMILES | C1CC1COC2=NC=CC=C2I |

| InChI Key | ILSBVXOYWKUWLJ-UHFFFAOYSA-N |

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity offered is 97% or higher.

Table 2: Commercial Suppliers

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | H50084.03, H50084.06 | 97% | 1g, 5g |

| BLD Pharm | BD233377 | Inquire | Inquire |

| Amerigo Scientific | CBB1128910 | Inquire | 1g |

| CymitQuimica | CYM-766557-62-4-99 | 99% | Inquire |

Pricing and availability are subject to change and can be obtained by inquiring with the respective suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to confirm the purity and identity of the compound.

Synthesis of this compound

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

The initial step involves the formation of a 2-alkoxypyridine. This can be achieved by reacting a suitable 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with cyclopropylmethanol in the presence of a strong base.

Diagram 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

Caption: General scheme for the synthesis of 2-(cyclopropylmethoxy)pyridine.

Experimental Protocol (General Procedure):

-